2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(2-methoxybenzyl)acetamide
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Overview
Description
“2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(2-methoxybenzyl)acetamide” is a synthetic organic compound that belongs to the class of benzothiadiazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(2-methoxybenzyl)acetamide” typically involves the following steps:
Formation of the Benzothiadiazine Core: This can be achieved by cyclization of appropriate sulfonamide precursors under acidic or basic conditions.
Introduction of the Acetamide Group: The acetamide moiety can be introduced through acylation reactions using acetic anhydride or acetyl chloride.
Methoxybenzyl Substitution: The final step involves the substitution of the benzyl group with a methoxybenzyl group, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, solvent selection, and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzothiadiazine ring or the methoxybenzyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted benzothiadiazine derivatives.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Research: Studying its effects on cellular processes and pathways.
Industrial Applications: Potential use as a chemical intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, benzothiadiazine derivatives can interact with enzymes, receptors, or ion channels, modulating their activity. The methoxybenzyl group may enhance binding affinity or selectivity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
Chlorothiazide: A diuretic with a similar benzothiadiazine core.
Hydrochlorothiazide: Another diuretic with a benzothiadiazine structure.
Bendroflumethiazide: A thiazide diuretic with a similar mechanism of action.
Uniqueness
“2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(2-methoxybenzyl)acetamide” is unique due to the presence of the methoxybenzyl group, which may confer distinct pharmacological properties compared to other benzothiadiazine derivatives.
Properties
IUPAC Name |
2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-N-[(2-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-24-14-8-4-2-6-12(14)11-18-17(21)10-16-19-13-7-3-5-9-15(13)25(22,23)20-16/h2-9H,10-11H2,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXXOCKGSARNEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CC2=NS(=O)(=O)C3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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